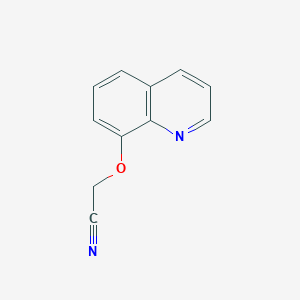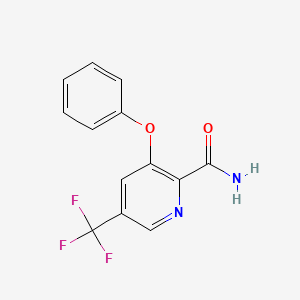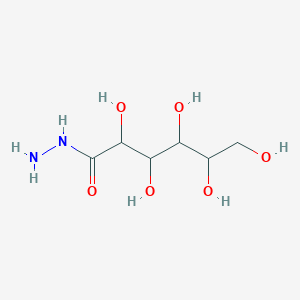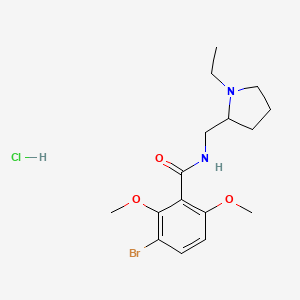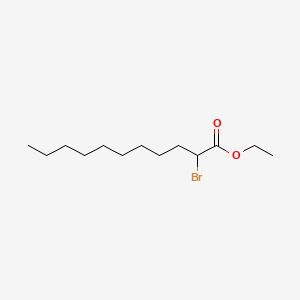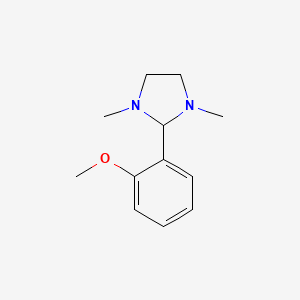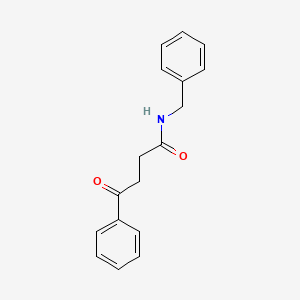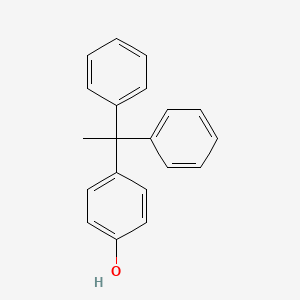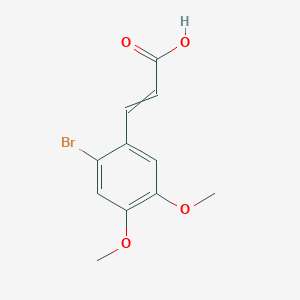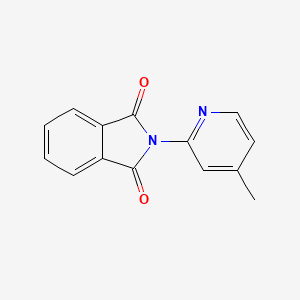
2-(4-methylpyridin-2-yl)isoindoline-1,3-dione
概述
描述
2-(4-methylpyridin-2-yl)isoindoline-1,3-dione is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 4-position and a phthalimide group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methylpyridin-2-yl)isoindoline-1,3-dione typically involves the reaction of 4-methylpyridine with phthalic anhydride in the presence of a suitable catalyst. One common method includes heating the reactants in a solvent such as toluene or xylene, often under reflux conditions, to facilitate the formation of the phthalimide ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or bases may be employed to improve reaction efficiency and selectivity.
化学反应分析
Types of Reactions: 2-(4-methylpyridin-2-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The phthalimide group can be reduced to form primary amines.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used under various conditions, including the presence of catalysts like palladium or copper.
Major Products Formed:
Oxidation: 4-Carboxy-2-phthalimidopyridine.
Reduction: 4-Methyl-2-aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学研究应用
2-(4-methylpyridin-2-yl)isoindoline-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and dyes, due to its stable heterocyclic structure.
作用机制
The mechanism of action of 2-(4-methylpyridin-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The phthalimide group can interact with proteins and enzymes, potentially inhibiting their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
相似化合物的比较
4-Methyl-2-aminopyridine: Lacks the phthalimide group, making it less versatile in certain applications.
2-Phthalimidopyridine: Lacks the methyl group, which can affect its reactivity and binding properties.
4-Methylpyridine: Lacks the phthalimide group, limiting its potential biological activities.
Uniqueness: 2-(4-methylpyridin-2-yl)isoindoline-1,3-dione is unique due to the presence of both the methyl and phthalimide groups, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
属性
CAS 编号 |
106204-03-9 |
|---|---|
分子式 |
C14H10N2O2 |
分子量 |
238.24 g/mol |
IUPAC 名称 |
2-(4-methylpyridin-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H10N2O2/c1-9-6-7-15-12(8-9)16-13(17)10-4-2-3-5-11(10)14(16)18/h2-8H,1H3 |
InChI 键 |
DNJNBNSEZWBVOR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1)N2C(=O)C3=CC=CC=C3C2=O |
溶解度 |
>35.7 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

